

# A Technical Guide to Commercially Available Nirmatrelvir-d6 for Research Applications

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available sources of **Nirmatrelvir-d6**, a deuterated internal standard crucial for the accurate quantification of Nirmatrelvir in research and development settings. This document outlines key suppliers, their product specifications, and detailed experimental protocols for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

#### **Commercial Sources of Nirmatrelvir-d6**

**Nirmatrelvir-d6** is primarily utilized as an internal standard in bioanalytical methods to ensure the precision and accuracy of Nirmatrelvir quantification in complex biological matrices. Several chemical suppliers offer **Nirmatrelvir-d6** for research purposes. The following tables summarize the product offerings from prominent vendors.



Supplier	Product Name	Catalog Number	Purity	Formulation
MedChemExpres s	Nirmatrelvir-d6	HY-138687S1	>98% (typically ≥99%)	Solid
Clearsynth	Nirmatrelvir-D6	CS-O-41606	High Purity (Certificate of Analysis provided)	Solid
Cayman Chemical	PF-07321332 (Nirmatrelvir)	≥95%	Solid	
Selleck Chemicals	Nirmatrelvir (PF- 07321332)	S9866	>99%	Solid

Note: While Cayman Chemical and Selleck Chemicals are prominent suppliers of the parent compound Nirmatrelvir, their catalogs should be checked for the availability of the deuterated form. Data on isotopic enrichment is typically provided in the Certificate of Analysis upon request from the supplier.

**Physicochemical Properties and Storage** 

Property	Value	
Chemical Formula	C23H26D6F3N5O4	
Molecular Weight	~505.58 g/mol	
CAS Number	2861202-75-5	
Appearance	White to off-white solid	
Storage	-20°C for long-term storage	
Solubility	Soluble in DMSO and Methanol	

## Experimental Protocols: Quantification of Nirmatrelvir in Human Plasma using LC-MS/MS



The following is a generalized protocol for the quantification of Nirmatrelvir in human plasma utilizing **Nirmatrelvir-d6** as an internal standard. This protocol is a composite of methodologies described in published research and should be optimized for specific laboratory conditions and instrumentation.[1][2][3][4][5][6]

## **Materials and Reagents**

- Nirmatrelvir (analytical standard)
- Nirmatrelvir-d6 (internal standard)
- Human plasma (with anticoagulant, e.g., K2-EDTA)
- · Acetonitrile (ACN), HPLC or LC-MS grade
- Methanol (MeOH), HPLC or LC-MS grade
- Formic acid (FA), LC-MS grade
- Ammonium formate, LC-MS grade
- Ultrapure water

#### **Preparation of Stock and Working Solutions**

- Nirmatrelvir Stock Solution (1 mg/mL): Accurately weigh and dissolve Nirmatrelvir in an appropriate solvent (e.g., DMSO or Methanol).
- Nirmatrelvir-d6 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve Nirmatrelvir-d6 in an appropriate solvent (e.g., DMSO or Methanol).
- Working Solutions: Prepare serial dilutions of the Nirmatrelvir stock solution in a suitable solvent (e.g., 50:50 ACN:Water) to create calibration standards and quality control (QC) samples. Prepare a working solution of the Nirmatrelvir-d6 IS at an appropriate concentration (e.g., 100 ng/mL).

## Sample Preparation (Protein Precipitation)

Thaw plasma samples and vortex to ensure homogeneity.



- To 50  $\mu$ L of plasma sample (calibration standard, QC, or unknown), add 100  $\mu$ L of the **Nirmatrelvir-d6** IS working solution.
- · Vortex for 30 seconds.
- Add 300 μL of cold acetonitrile to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube or 96-well plate.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
- Reconstitute the dried extract in 100  $\mu$ L of the mobile phase.
- Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

#### **LC-MS/MS Instrumentation and Conditions**



Parameter	Typical Conditions	
LC System	High-performance or Ultra-high-performance liquid chromatography system	
Column	C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 $\mu$ m)	
Mobile Phase A	0.1% Formic Acid in Water	
Mobile Phase B	0.1% Formic Acid in Acetonitrile	
Gradient	Optimized for separation of Nirmatrelvir and IS from matrix components	
Flow Rate	0.4 mL/min	
Column Temperature	40°C	
Injection Volume	5 μL	
Mass Spectrometer	Triple quadrupole mass spectrometer	
Ionization Mode	Electrospray Ionization (ESI), Positive	
MRM Transitions	Nirmatrelvir: m/z 500.2 → 319.2; Nirmatrelvird6: m/z 506.2 → 325.2 (Transitions may vary slightly based on instrument and adduct formation)	

## **Data Analysis**

- Quantification is performed by calculating the peak area ratio of Nirmatrelvir to Nirmatrelvird6.
- A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations.
- The concentration of Nirmatrelvir in unknown samples is determined by interpolating their peak area ratios from the calibration curve.

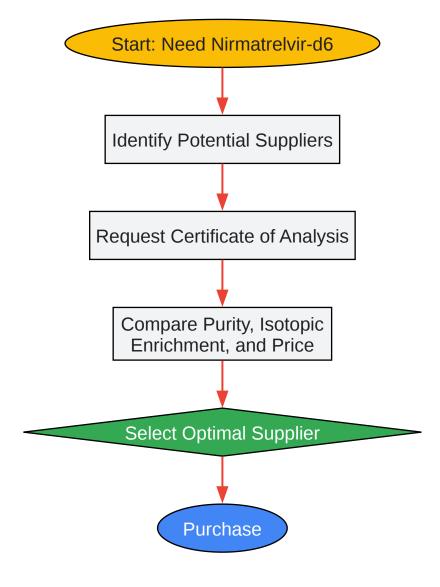


### **Visualizations**



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Caption: A generalized workflow for the analysis of Nirmatrelvir in plasma using a protein precipitation method and LC-MS/MS.





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Caption: A logical flow diagram for the selection of a commercial supplier for Nirmatrelvir-d6.

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